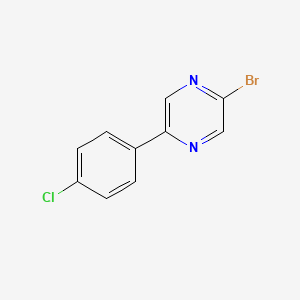
2-Bromo-5-(4-chlorophenyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(4-chlorophenyl)pyrazine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the second position and a 4-chlorophenyl group at the fifth position of the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-chlorophenyl)pyrazine typically involves the bromination of 5-(4-chlorophenyl)pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-5-(4-chlorophenyl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution: Formation of 5-(4-chlorophenyl)pyrazine derivatives with various functional groups.
Coupling: Formation of biaryl or styrene derivatives.
Oxidation/Reduction: Formation of pyrazine N-oxides or reduced pyrazine derivatives.
科学的研究の応用
2-Bromo-5-(4-chlorophenyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 2-Bromo-5-(4-chlorophenyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions. The pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins or nucleic acids.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(4-fluorophenyl)pyrazine
- 2-Bromo-5-(4-methylphenyl)pyrazine
- 2-Bromo-5-(4-nitrophenyl)pyrazine
Comparison
2-Bromo-5-(4-chlorophenyl)pyrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., fluorine, methyl, nitro), the chlorine atom can provide distinct electronic and steric effects, potentially leading to different pharmacological profiles and chemical properties.
特性
分子式 |
C10H6BrClN2 |
|---|---|
分子量 |
269.52 g/mol |
IUPAC名 |
2-bromo-5-(4-chlorophenyl)pyrazine |
InChI |
InChI=1S/C10H6BrClN2/c11-10-6-13-9(5-14-10)7-1-3-8(12)4-2-7/h1-6H |
InChIキー |
NXQQPLZSWZFIMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B15299945.png)
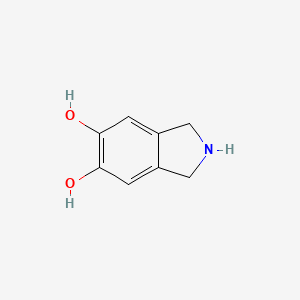
![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
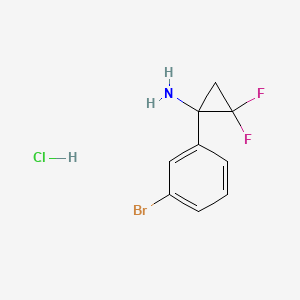
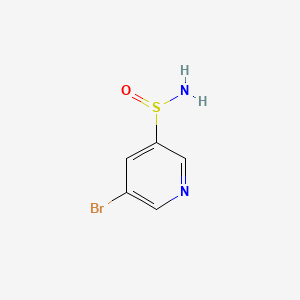
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
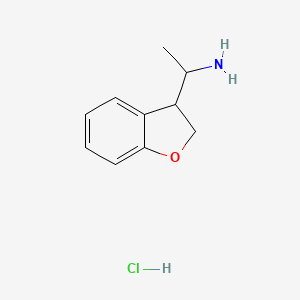
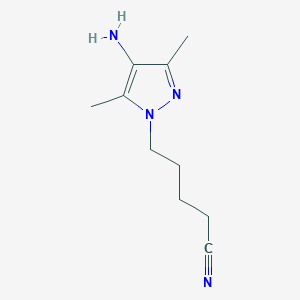

![[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
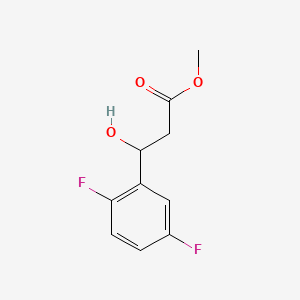

![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

